ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 3,4-dichlorobenzyloxy substituent at the 7-position of the chromen-2-one core. Its molecular structure integrates a propanoate ethyl ester at the 3-position and methyl groups at the 4- and 8-positions. Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer effects. The chlorine substituents in this compound likely enhance lipophilicity and metabolic stability, making it a candidate for further pharmacological evaluation.
Properties
Molecular Formula |
C23H22Cl2O5 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
ethyl 3-[7-[(3,4-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H22Cl2O5/c1-4-28-21(26)10-7-17-13(2)16-6-9-20(14(3)22(16)30-23(17)27)29-12-15-5-8-18(24)19(25)11-15/h5-6,8-9,11H,4,7,10,12H2,1-3H3 |
InChI Key |
MLVVVIFUHRAJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via an etherification reaction, where the chromen-2-one core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl propanoate under acidic conditions, typically using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromen-2-one derivatives have shown efficacy.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with other coumarin-based esters, differing primarily in the substituents on the benzyloxy group. Below is a detailed comparison with three analogs:
Structural and Physicochemical Properties
*Hypothetical values inferred from substituent differences.
- In contrast, the methoxy group in the analog donates electrons, increasing electron density on the aromatic ring.
- Lipophilicity : The dichloro-substituted compound exhibits higher LogP values compared to the methoxy and hydroxy analogs, suggesting improved membrane permeability but reduced aqueous solubility. The tert-butyl variant is the most lipophilic due to its bulky hydrophobic group.
- Steric Effects : The tert-butyl group in creates significant steric hindrance, which may limit interactions with enzymatic targets. The smaller chlorine atoms in the target compound balance steric and electronic effects.
Structural and Analytical Considerations
X-ray crystallography remains critical for confirming the structures of these compounds. Programs like SHELXL and WinGX/ORTEP enable precise refinement of crystallographic data, ensuring accurate bond-length and angle measurements. For example, the tert-butyl group in would exhibit distinct torsional angles compared to planar dichloro- or methoxy-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
